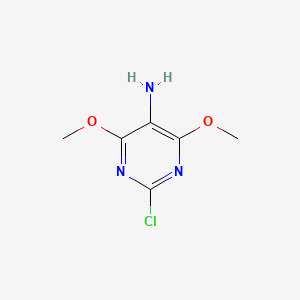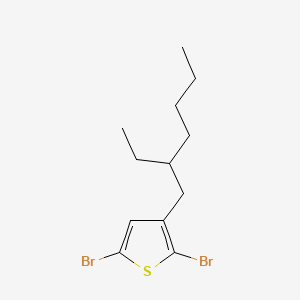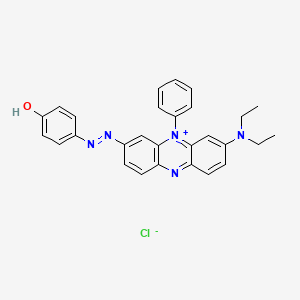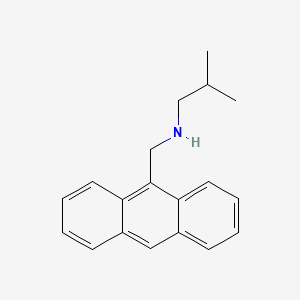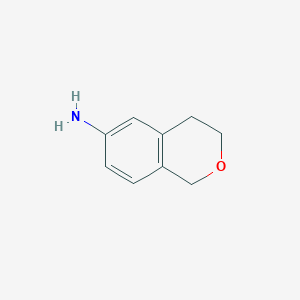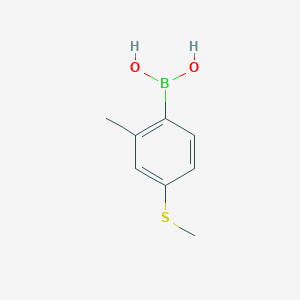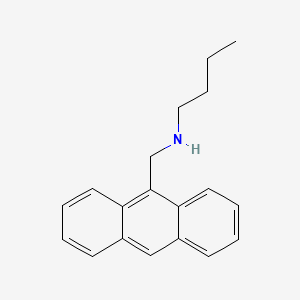
N-Butylanthracene-9-methaneamine
Overview
Description
Scientific Research Applications
Internal Dynamics and Molecular Motion : Studies on anthracene derivatives like 9-tert-butylanthracene have revealed insights into their internal rotation and ring inversion mechanisms, which are crucial for understanding their reactivity and stability in different states. These studies, conducted through methods like ab initio molecular orbital calculations and variable temperature 13C CP/MAS NMR spectroscopy, have shed light on the low-energy processes involving tert-butyl rotation and butterfly-like inversion of the anthracene fused ring, indicating potential applications in materials where such dynamic molecular motions can be exploited (Penner et al., 1999).
Photochemical Reactivity and Isomerization : The photochemical behavior of anthracene derivatives has significant implications for their application in photoreactive materials. For instance, 9-tert-butylanthracene's ability to undergo photochemical reactions to form strained Dewar isomers, which then thermally back-react to the original molecule, showcases a reversible photochemical process. Such properties are crucial for developing materials with reversible photochemical activities, useful in areas like molecular switches and photomechanical materials (Tong et al., 2014).
Electroluminescence and Organic Electronics : The development of highly efficient blue-light emitters using anthracene cores, as seen in certain derivatives, underlines the potential of such compounds in organic light-emitting diodes (OLEDs). The non-coplanar configuration of these compounds, leading to decreased tendency to crystallize and weaker intermolecular interactions, highlights their suitability as stable and efficient materials for electronic and photonic applications (Chien et al., 2009).
Methane Storage and Gas Uptake : The synthesis of metal-organic frameworks (MOFs) based on anthracene derivatives demonstrates their potential in gas storage applications, particularly for methane. These frameworks, characterized by their nanoscopic cages, exhibit high methane-adsorption capacities, surpassing DOE targets for methane storage. This research paves the way for the use of anthracene derivatives in developing advanced materials for energy storage and gas separation technologies (Ma et al., 2008).
Future Directions
properties
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13,20H,2-3,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGVPNXUAJNTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



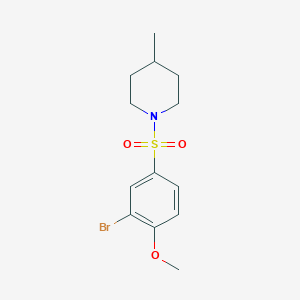
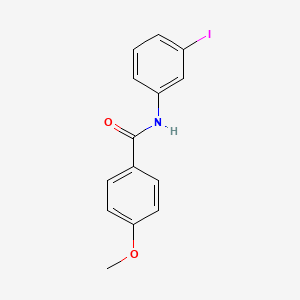

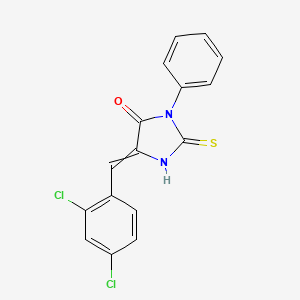
![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
